molecular formula C27H52O4 B12729659 Hexanedioic acid, 2,2,4-trimethyl-, 1-decyl 6-octyl ester CAS No. 40520-10-3

Hexanedioic acid, 2,2,4-trimethyl-, 1-decyl 6-octyl ester

Cat. No.: B12729659
CAS No.: 40520-10-3
M. Wt: 440.7 g/mol
InChI Key: MEKBAMMAPISROV-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexanedioic acid, 2,2,4-trimethyl-, 1-decyl 6-octyl ester (CAS: 26856-72-4) is a branched-chain diester derived from hexanedioic acid (adipic acid). Its molecular formula is C27H52O4, with a molecular weight of 440.70 g/mol . The compound features:

  • Trimethyl substitution at the 2,2,4 positions of the hexanedioic acid backbone.
  • Decyl (C10) and octyl (C8) ester groups, contributing to its hydrophobic properties.
  • Enhanced thermal stability and reduced volatility compared to linear esters due to branching .

This ester is primarily used in industrial applications such as polymer plasticizers, lubricants, and specialty coatings, where structural complexity and high molecular weight are advantageous.

Properties

CAS No.

40520-10-3

Molecular Formula

C27H52O4

Molecular Weight

440.7 g/mol

IUPAC Name

1-O-decyl 6-O-octyl (4S)-2,2,4-trimethylhexanedioate

InChI

InChI=1S/C27H52O4/c1-6-8-10-12-14-15-17-19-21-31-26(29)27(4,5)23-24(3)22-25(28)30-20-18-16-13-11-9-7-2/h24H,6-23H2,1-5H3/t24-/m1/s1

InChI Key

MEKBAMMAPISROV-XMMPIXPASA-N

Isomeric SMILES

CCCCCCCCCCOC(=O)C(C)(C)C[C@H](C)CC(=O)OCCCCCCCC

Canonical SMILES

CCCCCCCCCCOC(=O)C(C)(C)CC(C)CC(=O)OCCCCCCCC

Origin of Product

United States

Preparation Methods

Esterification Reaction

The primary method for preparing Hexanedioic acid, 2,2,4-trimethyl-, 1-decyl 6-octyl ester is the esterification of hexanedioic acid (adipic acid derivative) with two different long-chain alcohols: decanol and octanol. This process typically involves:

  • Reactants: Hexanedioic acid (2,2,4-trimethyl substituted), 1-decanol, and 1-octanol.
  • Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to promote esterification.
  • Solvent: Sometimes azeotroping solvents like heptane or hexane are employed to facilitate water removal.
  • Reaction Conditions: Heating under reflux to temperatures around 170–280 °F (approximately 77–138 °C) to drive the reaction forward.
  • Water Removal: Water formed during esterification is continuously removed, often as an azeotrope with the solvent, to shift equilibrium toward ester formation.

This method is a classical Fischer esterification adapted for long-chain alcohols and substituted hexanedioic acid derivatives.

Process Details and Optimization

  • Molar Ratios: Using an excess of alcohols (decanol and octanol) helps drive the reaction to completion.
  • Catalyst Amount: Typically small amounts of strong acid catalysts (e.g., sulfuric acid) are used to avoid side reactions.
  • Water Removal: Continuous removal of water is critical; azeotropic distillation with solvents like heptane or hexane is effective.
  • Reaction Monitoring: The progress is monitored by measuring the volume of water collected or by acidity titration.

Post-Reaction Treatment

After esterification:

  • Neutralization: Residual acid catalyst and unreacted acid are neutralized using slaked lime (calcium hydroxide) and water. This step reduces acidity and removes catalyst residues.
  • Filtration: The neutralized mixture is filtered to remove calcium salts and other solids.
  • Purification: Further purification may involve distillation or washing steps to achieve high purity.

Detailed Research Findings and Data

Step Conditions/Details Notes
Reactants Hexanedioic acid, decanol, octanol Molar excess of alcohols recommended
Catalyst Sulfuric acid or p-toluenesulfonic acid Typically <5% by weight
Solvent Heptane or hexane (azeotroping solvent) Facilitates water removal
Temperature 170–280 °F (77–138 °C) Gradual increase to reflux temperature
Water Removal Continuous azeotropic distillation Essential for shifting equilibrium
Neutralization Calcium hydroxide (slaked lime) + water Removes residual acid catalyst
Filtration Diatomaceous earth filter aid Removes calcium salts and impurities
Yield Optimization Excess alcohol, controlled catalyst amount Balances reaction rate and side reactions

Mechanistic Insights

  • The esterification proceeds via protonation of the carboxyl group of hexanedioic acid, increasing electrophilicity.
  • Nucleophilic attack by the alcohol oxygen forms a tetrahedral intermediate.
  • Elimination of water and deprotonation yields the ester.
  • The presence of bulky 2,2,4-trimethyl substitution influences steric hindrance, requiring optimized reaction conditions.
  • Removal of water is critical to drive the equilibrium toward ester formation.

Comparative Notes on Preparation

Aspect This compound Other Similar Esters (e.g., dioctyl esters)
Alcohols Used Decanol and octanol (mixed long chains) Usually symmetrical alcohols (e.g., dioctyl)
Steric Effects 2,2,4-Trimethyl substitution increases steric hindrance Less steric hindrance
Reaction Conditions Requires careful control of temperature and catalyst Similar but may be milder
Purification Neutralization and filtration critical Similar
Applications Lubricants, plasticizers, cosmetics Similar but properties vary

Summary Table of Preparation Parameters

Parameter Typical Value/Range Purpose/Effect
Acid Catalyst 1–5% (w/w) sulfuric acid or p-TSA Catalyzes esterification
Temperature 77–138 °C (170–280 °F) Drives reaction and water removal
Alcohol Excess 10–20% molar excess Drives equilibrium toward ester
Solvent Heptane or hexane Azeotropic water removal
Reaction Time Several hours (3–6 h typical) Ensures completion
Neutralization Agent Calcium hydroxide (slaked lime) Removes acid catalyst residues
Filtration Aid Diatomaceous earth Removes solids and impurities

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid, 2,2,4-trimethyl-, 1-decyl 6-octyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed back to the corresponding alcohols and 2,2,4-trimethylhexanedioic acid in the presence of a strong acid or base.

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Hydrolysis: 2,2,4-Trimethylhexanedioic acid, decanol, and octanol.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Plasticizers

Hexanedioic acid esters are widely used as plasticizers in the production of flexible plastics. They enhance the flexibility and durability of polymer materials such as polyvinyl chloride (PVC) and polyurethanes. The addition of this ester improves the processing characteristics and end-use performance of these materials .

Coatings and Adhesives

In coatings technology, hexanedioic acid esters serve as additives that improve the adhesion properties and weather resistance of paints and coatings. They are particularly valuable in formulations requiring enhanced flexibility and toughness .

Lubricants

This compound is utilized in formulating high-performance lubricants due to its excellent thermal stability and low volatility. It provides enhanced lubrication properties in automotive and industrial applications .

Drug Delivery Systems

Recent studies indicate that hexanedioic acid esters can be incorporated into drug delivery systems to improve the solubility and bioavailability of certain pharmaceuticals. Their ester linkages can be hydrolyzed under physiological conditions, allowing for controlled release of active compounds .

Antimicrobial Applications

Research has shown that derivatives of hexanedioic acid exhibit antimicrobial properties. These compounds can be utilized in the development of antimicrobial agents or coatings that inhibit bacterial growth on medical devices .

Biodegradable Plastics

With increasing environmental concerns over plastic waste, hexanedioic acid esters are being explored as components in biodegradable plastics. Their incorporation into polymer matrices can enhance biodegradability while maintaining desirable mechanical properties .

Green Chemistry Initiatives

Hexanedioic acid derivatives are being investigated within green chemistry frameworks for their potential to replace more hazardous substances in various industrial processes. Their lower toxicity profiles make them suitable candidates for safer chemical alternatives .

Case Studies

Application AreaCase Study ReferenceFindings
PlasticizersPCI MagazineDemonstrated improved flexibility and durability in PVC formulations.
Drug Delivery SystemsPMC ArticleEnhanced solubility and controlled release profiles for specific drugs.
Biodegradable PlasticsEnvironmental ResearchShowed promising results in enhancing biodegradability of plastic films.

Mechanism of Action

The mechanism of action of hexanedioic acid, 2,2,4-trimethyl-, 1-decyl 6-octyl ester involves its interaction with molecular targets through its ester functional groups. These interactions can influence the physical properties of materials, such as increasing flexibility in polymers or enhancing the solubility of drugs in pharmaceutical formulations. The ester groups can also undergo hydrolysis in biological systems, releasing the parent acid and alcohols, which can then participate in further biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key parameters of the target compound and structurally related adipic acid esters:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features
Hexanedioic acid, 2,2,4-trimethyl-, 1-decyl 6-octyl ester 26856-72-4 C27H52O4 440.70 Branched backbone; long alkyl chains (C10/C8); high thermal stability
Decyl octyl adipate 110-29-2 C24H46O4 398.60 Linear C10/C8 esters; moderate volatility
Di(2-ethylhexyl) adipate (DEHA) 103-23-1 C22H42O4 370.57 Branched C8 esters; widely used plasticizer with low migration rates
Dioctyl adipate (linear) 123-79-5 C22H42O4 370.57 Linear C8 esters; common in PVC and rubber applications
Hexanedioic acid, hexyl octyl ester 65185-85-5 C20H38O4 342.51 Shorter C6/C8 chains; lower viscosity
Key Observations:

Branching Impact : The trimethyl substitution in the target compound increases steric hindrance, reducing migration rates and enhancing compatibility with polar polymers compared to linear esters like dioctyl adipate .

Alkyl Chain Length : Longer alkyl chains (C10/C8) contribute to higher molecular weight and reduced volatility compared to DEHA (C8 branched) and hexyl octyl adipate (C6/C8) .

Performance vs. DEHA : While DEHA (CAS: 103-23-1) remains a benchmark plasticizer, the target compound’s unique branching and chain length may offer superior stability in high-temperature applications .

Analytical Data and Research Findings

  • Volatility : The target compound’s retention time in gas chromatography (GC) is higher than linear esters (e.g., 2.8 min for decyl octyl adipate vs. 7.34 min for the trimethyl variant), indicating lower volatility .
  • Thermal Stability : Differential scanning calorimetry (DSC) studies suggest the trimethyl variant degrades at ~300°C, outperforming DEHA (~250°C) .
  • Environmental Impact : Branched esters like the target compound show slower biodegradation compared to linear analogs, necessitating careful lifecycle assessments .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying this compound in complex mixtures?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives, while high-performance liquid chromatography (HPLC) with UV detection (e.g., at 210–220 nm) is preferred for non-volatile fractions. Retention indices (e.g., 2.8–3.06 min in GC) and molecular ion peaks at m/z 398 (C24H46O4) can aid identification . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H, <sup>13</sup>C) should resolve branching and ester group positions.

Q. How can researchers determine the purity of synthesized batches?

  • Methodological Answer : Combine chromatographic methods (GC or HPLC) with differential scanning calorimetry (DSC) to assess thermal behavior. Purity thresholds (>95%) are typically validated using melting point consistency (e.g., compare with literature values for analogous esters, such as 27.4°C for diisodecyl adipate ). Impurity profiling via tandem MS or thin-layer chromatography (TLC) is recommended for trace contaminants .

Q. What are the documented stability profiles under varying environmental conditions?

  • Methodological Answer : Accelerated stability studies under thermal stress (e.g., 40–80°C) and UV exposure can mimic long-term degradation. Similar adipate esters like dioctyl adipate exhibit thermal decomposition above 218°C , while hydrolysis rates depend on pH (e.g., ester cleavage in acidic/basic conditions). Use gas chromatography to monitor volatile degradation byproducts .

Advanced Research Questions

Q. How do structural modifications (e.g., 2,2,4-trimethyl branching) impact physicochemical properties?

  • Methodological Answer : Compare with linear analogs (e.g., diisodecyl adipate, MW 426.67 ) to assess branching effects. Methyl groups increase steric hindrance, reducing crystallinity (lower melting points) and enhancing solubility in nonpolar solvents. Computational tools like COSMO-RS predict log P values for hydrophobicity trends . Experimental validation via octanol-water partitioning is critical for environmental fate modeling .

Q. What in vitro models are suitable for evaluating endocrine-disrupting potential?

  • Methodological Answer : Use reporter gene assays (e.g., ERα/ERβ luciferase) to screen for estrogenic activity. For adipate esters like bis(2-ethylhexyl) adipate (DEHA), low endocrine disruption has been reported , but structural analogs may differ. Combine with metabolomic profiling (LC-MS) to identify bioactive metabolites .

Q. How can computational methods predict environmental fate and biodegradation pathways?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives. For example, diisodecyl adipate (DIDA) is predicted to persist in sediment . Molecular dynamics simulations can model hydrolysis kinetics under varying pH, leveraging enthalpy data from analogous esters .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points, log P)?

  • Resolution : Variations arise from measurement techniques (e.g., DSC vs. capillary tube) and purity levels. For example, diisodecyl adipate’s melting point is reported as 27.4°C , while branched analogs may lack defined melting points due to amorphous structures. Always cross-reference synthesis protocols and analytical conditions .

Methodological Tables

Property Hexanedioic Acid, 1-Decyl 6-Octyl Ester Diisodecyl Adipate (DIDA) Dioctyl Adipate (DOA) Source
Molecular FormulaC24H46O4C26H50O4C22H42O4
Molecular Weight398.6 g/mol426.67 g/mol370.58 g/mol
Boiling PointNot reported218°C @ 4 mmHg218°C @ 4 mmHg
Log P (Predicted)~8.5 (estimated)9.17.8

Key Considerations for Experimental Design

  • Synthesis Optimization : Use DCC (N,N'-dicyclohexylcarbodiimide) coupling for esterification, achieving yields >68% . Monitor reaction progress via FT-IR for ester carbonyl peak (~1740 cm⁻¹).
  • Degradation Studies : Design hydrolysis experiments at pH 2, 7, and 12 to mimic environmental conditions. Analyze products via GC-MS or LC-MS .
  • Toxicological Screening : Follow OECD guidelines for acute toxicity (e.g., Daphnia magna assays) and endocrine disruption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.